molecular formula C21H33N3O5 B14612778 L-Tyrosyl-L-isoleucyl-L-leucine CAS No. 60482-98-6

L-Tyrosyl-L-isoleucyl-L-leucine

Cat. No.: B14612778
CAS No.: 60482-98-6
M. Wt: 407.5 g/mol
InChI Key: HVPPEXXUDXAPOM-MGHWNKPDSA-N
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Description

L-Tyrosyl-L-isoleucyl-L-leucine is a tripeptide composed of three amino acids: L-tyrosine (aromatic side chain with a phenol group), L-isoleucine (branched-chain aliphatic side chain), and L-leucine (hydrophobic isobutyl side chain). This peptide sequence is characterized by its unique combination of aromaticity, hydrophobicity, and structural flexibility.

Properties

CAS No.

60482-98-6

Molecular Formula

C21H33N3O5

Molecular Weight

407.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H33N3O5/c1-5-13(4)18(20(27)23-17(21(28)29)10-12(2)3)24-19(26)16(22)11-14-6-8-15(25)9-7-14/h6-9,12-13,16-18,25H,5,10-11,22H2,1-4H3,(H,23,27)(H,24,26)(H,28,29)/t13-,16-,17-,18-/m0/s1

InChI Key

HVPPEXXUDXAPOM-MGHWNKPDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-isoleucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or periodate (IO4-) can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Various reagents, such as alkylating agents or acylating agents, can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Tyrosyl-L-isoleucyl-L-leucine has several scientific research applications:

    Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide bond formation and cleavage.

    Biology: The compound is studied for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug delivery vehicle and in the development of peptide-based drugs.

    Industry: It is utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-isoleucyl-L-leucine involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in phosphorylation events, which are crucial for signal transduction. The isoleucine and leucine residues contribute to the peptide’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between L-Tyrosyl-L-isoleucyl-L-leucine and related peptides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
This compound C₂₀H₃₁N₃O₅* ~425.5† Tyr (phenol) → Ile (branched alkyl) → Leu (isobutyl); linear tripeptide Not explicitly listed‡
L-Isoleucine, L-leucyl-L-prolyl-L-tyrosyl- C₂₆H₄₀N₄O₆ 504.62 Leu → Pro (cyclic) → Tyr; includes proline for conformational rigidity 628708-63-4
L-Tyrosyl-L-leucyl-L-leucyl-... (14-mer) C₅₂H₈₃N₁₁O₁₁ 1038.28 Extended chain with Pro, Ala, Val, His; hydrophobic and charged residues 140636-35-7
L-Isoleucine, L-methionyl-L-tyrosyl-L-prolylglycyl- C₂₇H₄₁N₅O₇S 603.71 Met (thioether) → Tyr → Pro → Gly; sulfur-containing residue introduces redox sensitivity 823233-47-2
L-Leucine, L-lysyl-(2S)-2,4-diaminobutanoyl-L-prolyl-L-tyrosyl-L-isoleucyl C₃₄H₅₈N₈O₈ 732.91 Lys (charged) → Dab (diamine) → Pro → Tyr → Ile; complex charged interactions Not listed

*Assumed based on standard amino acid formulas. †Calculated using average isotopic masses.

Key Observations:

Sequence Variability : The inclusion of proline (e.g., in ) introduces conformational constraints due to its cyclic side chain, whereas linear tripeptides like this compound exhibit greater flexibility.

Functional Groups :

  • Sulfur-containing residues (e.g., methionine in ) enhance redox reactivity.
  • Charged residues (lysine, arginine in ) enable electrostatic interactions absent in the target tripeptide.

Molecular Weight : Larger peptides (e.g., 14-mer in ) have significantly higher molecular weights (>1000 g/mol), impacting membrane permeability and bioavailability.

Chromatographic and Analytical Comparisons

and highlight chromatographic methods for separating amino acids and peptides. For instance:

  • HPLC and Mass Spectrometry : this compound’s hydrophobicity (due to Ile and Leu) would result in longer retention times compared to polar peptides like L-lysyl-L-glutaminyl derivatives .
  • Validation Challenges : Peptides with proline (e.g., ) may require specialized columns to resolve conformational isomers, unlike linear tripeptides .

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